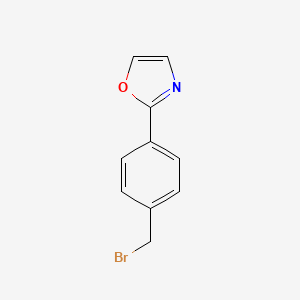

2-(4-(Bromomethyl)phenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-(Bromomethyl)phenyl)oxazole” is a chemical compound with the molecular formula C10H8BrNO . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules, including “this compound”, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of bromomethyl group attached to the phenyl ring makes the synthesis of the target compound somewhat challenging .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 238.08 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Reactivity and Synthesis

2-(4-(Bromomethyl)phenyl)oxazole serves as a reactive scaffold for synthetic elaboration, particularly at the 2-position. The bromomethyl analogue is notably more reactive than its chloromethyl counterparts, making it useful in the C-alkylation of stabilized carbanions, such as in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016). Moreover, 4-Bromomethyl-2-chlorooxazole, a related compound, has been recognized as a versatile building block in the synthesis of a range of 2,4-disubstituted oxazoles, demonstrating selectivity for the 4-bromomethyl position in Stille and Suzuki coupling reactions (Young, Smith, & Taylor, 2004).

Antiprotozoal Activity

Some derivatives of this compound, specifically 2-amino-4-phenyloxazole derivatives, have demonstrated notable in vitro antiprotozoal activity. Particularly, these derivatives exhibited activity against Giardia lamblia and Trichomonas vaginalis, with certain compounds showing higher inhibitory activity than the commercial drug, metronidazole (Carballo et al., 2017).

Antioxidant and Anticancer Activity

Novel 2,4-disubstituted oxazoles, synthesized and characterized, have been screened for in vitro antioxidant and anticancer activities. Some derivatives have shown promising results, particularly against HepG2 and HeLa cell lines, indicating potential therapeutic applications (Mathew et al., 2013).

Synthesis Methodology

A variety of methods have been developed to synthesize and modify compounds related to this compound. For instance, a method for synthesizing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles with high regioselectivity has been described, indicating the synthetic versatility of these compounds (Yamane, Mitsudera, & Shundoh, 2004).

Molecular Structure and Photo-Oxidation

The molecular structure and photo-oxidation kinetics of oxazoles, including derivatives of this compound, have been a subject of study, highlighting their critical roles in heterocycle chemistry and potential applications in various fields such as organic electronics and medicinal chemistry (Zeinali et al., 2020).

Safety and Hazards

Future Directions

The future research on “2-(4-(Bromomethyl)phenyl)oxazole” and other oxazole-based compounds is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

Mechanism of Action

Target of Action

Oxazole-based molecules are known to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .

Mode of Action

It is known that oxazole-based molecules interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Oxazole-based molecules are known to show broad biological activities, indicating their involvement in various biochemical pathways .

Result of Action

Oxazole-based molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, and antidiabetic activities .

properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQXLMNESIAZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2980062.png)

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2980063.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2980064.png)

![2-Chloro-6-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2980065.png)

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)